Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI)
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Overview
Description
Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) is a complex organic compound with a unique structure that includes an acetylamino group, a glucopyranosyl moiety, and a nitrosothio group
Preparation Methods
The synthesis of Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) involves multiple steps. One common synthetic route starts with the condensation of 2-hydroxybutyronitrile with acetone cyanohydrin in the presence of a catalyst . This intermediate is then reacted with ammonia to form 2-aminobutyronitrile, which is subsequently hydrolyzed to obtain 2-amino-butanamide
Industrial production methods for this compound are designed to be efficient and environmentally friendly. The process typically involves the use of readily available raw materials and catalysts to minimize waste and reduce costs .
Chemical Reactions Analysis
Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrosothio group can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In medicine, it is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases . In industry, it is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The glucopyranosyl moiety may be involved in carbohydrate metabolism and signaling pathways . The nitrosothio group can undergo redox reactions, affecting cellular oxidative stress and signaling .
Comparison with Similar Compounds
Similar compounds to Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI) include other butanamides and glucopyranosyl derivatives . the presence of the unique combination of acetylamino, glucopyranosyl, and nitrosothio groups sets this compound apart. This combination of functional groups provides distinct chemical properties and biological activities that are not found in other similar compounds .
Some similar compounds include:
- Butanamide
- 2-amino-butanamide
- N-glucopyranosyl-butanamide
These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior.
Biological Activity
Butanamide, 2-(acetylamino)-N-beta-D-glucopyranosyl-3-methyl-3-(nitrosothio)-, (2S)-(9CI), is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a complex structure that includes a butanamide moiety, an acetylamino group, and a nitrosothiol component. The presence of these functional groups suggests potential interactions with biological systems that could lead to various pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of nitro compounds. The nitroso group in Butanamide may contribute to its ability to exhibit antimicrobial effects against various pathogens, including H. pylori and M. tuberculosis . The mechanism often involves the generation of reactive nitrogen species that disrupt microbial cellular functions.
Inhibition of Catalase Activity
Butanamide has been implicated in the inhibition of catalase, an important enzyme that protects cells from oxidative damage. Studies show that nitroso compounds can reversibly inhibit catalase activity, which may enhance oxidative stress within cells . This property could be leveraged in therapeutic contexts where modulation of oxidative stress is beneficial.
The biological activity of Butanamide is likely mediated through several mechanisms:
- Redox Reactions : The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can damage cellular components.
- Enzyme Inhibition : As noted, the compound's ability to inhibit catalase suggests it could alter cellular redox states and promote apoptosis in certain contexts.
- Interaction with Biological Targets : The glucopyranosyl moiety may facilitate interaction with specific receptors or enzymes, enhancing the compound's biological efficacy.
Case Studies
While specific case studies on Butanamide itself are scarce, related research on similar nitroso compounds provides insight into its potential applications:
- Study on Nitroso Compounds : A study evaluated the effects of various nitroso compounds on microbial growth and demonstrated significant inhibitory effects against S. mutans and P. aeruginosa, suggesting a promising avenue for further investigation into Butanamide's antimicrobial potential .
- Cancer Research : Another study focused on nitroso derivatives and their capacity to induce apoptosis in cancer cell lines through oxidative stress pathways. This aligns with the hypothesized mechanism for Butanamide's antineoplastic activity .
Safety and Toxicity
The safety profile of Butanamide remains to be fully elucidated. However, nitroso compounds are often associated with carcinogenic potential due to their ability to form DNA adducts. Therefore, careful evaluation of toxicity and long-term effects is crucial for any therapeutic application.
Properties
Molecular Formula |
C13H23N3O8S |
---|---|
Molecular Weight |
381.40 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide |
InChI |
InChI=1S/C13H23N3O8S/c1-5(18)14-10(13(2,3)25-16-23)11(22)15-12-9(21)8(20)7(19)6(4-17)24-12/h6-10,12,17,19-21H,4H2,1-3H3,(H,14,18)(H,15,22)/t6-,7-,8+,9-,10+,12-/m1/s1 |
InChI Key |
QNMMQEFPNFRVFP-BNVVCWPGSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](C(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(C)(C)SN=O |
Canonical SMILES |
CC(=O)NC(C(=O)NC1C(C(C(C(O1)CO)O)O)O)C(C)(C)SN=O |
Origin of Product |
United States |
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